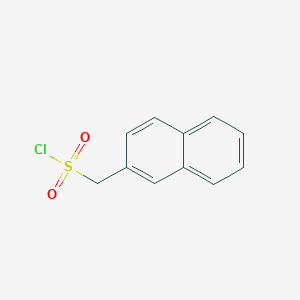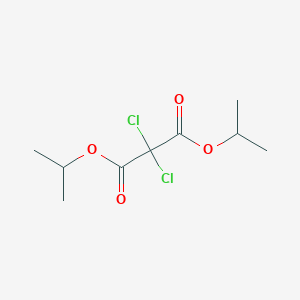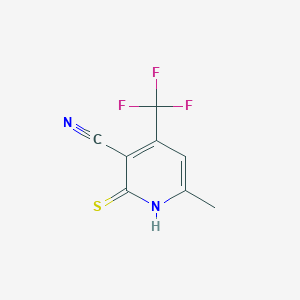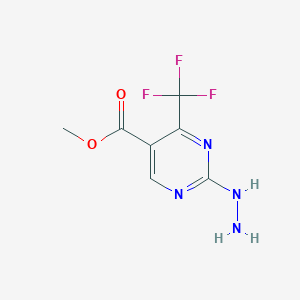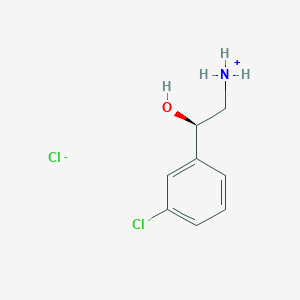
(1R)-2-氨基-1-(3-氯苯基)乙醇盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(1R)-2-amino-1-(3-chlorophenyl)ethan-1-ol hydrochloride” is a chemical compound with the CAS Number: 169032-01-3 . It has a molecular weight of 208.09 . The compound is typically stored at 4 degrees Celsius and comes in a powder form .
Molecular Structure Analysis
The IUPAC name for this compound is “(1R)-2-amino-1-(3-chlorophenyl)ethanol hydrochloride” and its InChI code is "1S/C8H10ClNO.ClH/c9-7-3-1-2-6(4-7)8(11)5-10;/h1-4,8,11H,5,10H2;1H/t8-;/m0./s1" . The InChI key is "KEYKAIIHCHCFEO-QRPNPIFTSA-N" .Physical And Chemical Properties Analysis
“(1R)-2-amino-1-(3-chlorophenyl)ethan-1-ol hydrochloride” is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 208.09 .The safety information available indicates that it should be handled with care to avoid dust formation and contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .
科学研究应用
Synthesis of Antidepressant Molecules
Specific Scientific Field
Medicinal Chemistry
Summary of the Application
This compound could potentially be used in the synthesis of antidepressant molecules. Depression is a common mood disorder caused by the improper release of monoamine neurotransmitters such as noradrenaline, dopamine, and serotonin in the CNS with the malfunction of noradrenergic, dopaminergic, and serotonergic systems .
Methods of Application or Experimental Procedures
The synthesis of antidepressant molecules often involves metal-catalyzed procedures. Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .
Results or Outcomes
Depression is a major global health concern, affecting roughly 280 million people worldwide . Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression. Approximately 50–60% of people with depression experience substantial improvement when using these medications .
Synthesis of Anti-allergic Drugs
Specific Scientific Field
Pharmaceutical Chemistry
Summary of the Application
This compound could potentially be used in the synthesis of anti-allergic drugs. Histamine plays an important role in the pathophysiological mechanism of allergic diseases, and the antagonistic effect of histamine has become an important way to study anti-allergic drugs .
Results or Outcomes
Histamine receptors have four subtypes, H1, H2, H3, and H4, all of which are G protein coupling receptors (GPCRs) with different physiological functions . After the activation of the H1 receptor, phosphatidase C is activated through G proteins, which promotes the increase in Ca2+ concentration, thereby increasing the vasodilation and capillary permeability, leading to plasma exudation, local tissue redness and swelling, and allergic symptoms of bronchial and gastrointestinal smooth muscle contraction .
Antioxidant Activity
Summary of the Application
Compounds similar to “(1R)-2-amino-1-(3-chlorophenyl)ethan-1-ol hydrochloride” could potentially be used in the synthesis of antioxidants. Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .
Methods of Application or Experimental Procedures
The synthesis of antioxidants often involves the reaction of hydrazine monohydrate with isothiocyanates in cold dry ethanol at 0 °C for 1 h. After that, new isatin-β-thiosemicarbazones are synthesized by treatment of 5-methoxyisatin with thiosemicarbazides in aqueous ethanol containing one drop of hydrochloric acid at reflux for 3 h .
Results or Outcomes
The synthesized molecules showed lower antioxidant activity than the standard Trolox (8.757 μM). IC50 values of the newly synthesized isatin-β-thiosemicarbazone derivatives ranged from 12.455 to 73.471 μM .
Synthesis of Serotonin 5-HT1A and 5-HT7 Receptors
Specific Scientific Field
Neuropharmacology
Summary of the Application
Compounds similar to “(1R)-2-amino-1-(3-chlorophenyl)ethan-1-ol hydrochloride” could potentially be used in the synthesis of serotonin 5-HT1A and 5-HT7 receptors. These receptors play an important role in the pathogenesis and pharmacotherapy of depression .
Methods of Application or Experimental Procedures
The synthesis of serotonin 5-HT1A and 5-HT7 receptors often involves the reaction of hydrazine monohydrate with isothiocyanates in cold dry ethanol at 0 °C for 1 h. After that, new isatin-β-thiosemicarbazones are synthesized by treatment of 5-methoxyisatin with thiosemicarbazides in aqueous ethanol containing one drop of hydrochloric acid at reflux for 3 h .
Results or Outcomes
Synthesis of Silicon Substitution Drugs
Summary of the Application
Compounds similar to “(1R)-2-amino-1-(3-chlorophenyl)ethan-1-ol hydrochloride” could potentially be used in the synthesis of silicon substitution drugs. These drugs have been applied to the study of anti-allergic drugs .
Methods of Application or Experimental Procedures
In the structural design process, –Ph, 4-Me–Ph and 4-Cl–Ph substituents were selected .
属性
IUPAC Name |
(1R)-2-amino-1-(3-chlorophenyl)ethanol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO.ClH/c9-7-3-1-2-6(4-7)8(11)5-10;/h1-4,8,11H,5,10H2;1H/t8-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYKAIIHCHCFEO-QRPNPIFTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CN)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)[C@H](CN)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-2-amino-1-(3-chlorophenyl)ethan-1-ol hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Pyrrolo[2,3-B]pyridine-3-carboxaldehyde, 5-methoxy-](/img/structure/B68376.png)
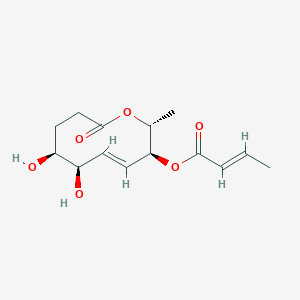
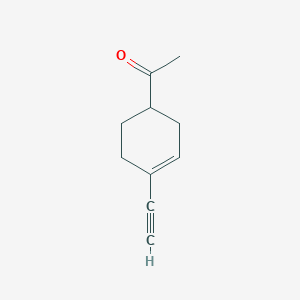
![3-[(Tert-butoxycarbonyl)amino]-3-(3,4-dichlorophenyl)propanoic acid](/img/structure/B68383.png)
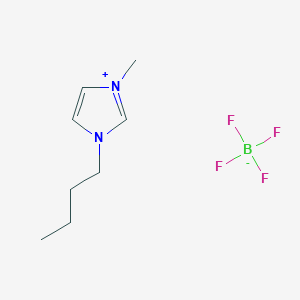
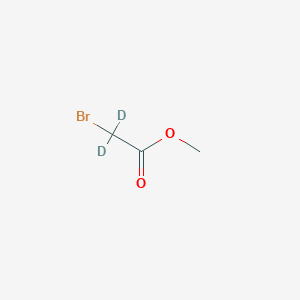
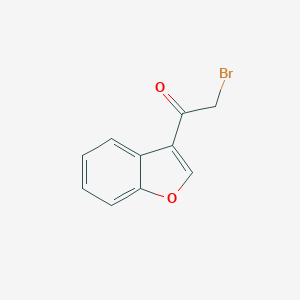
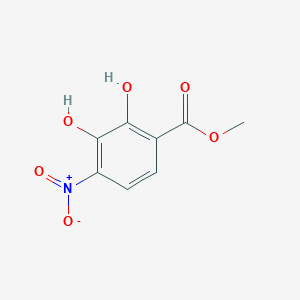
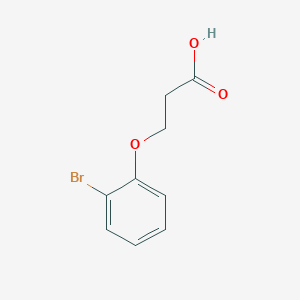
![1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethanol](/img/structure/B68393.png)
